molecular formula C22H27N3O4 B2438511 N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 899955-35-2

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2438511
CAS No.: 899955-35-2
M. Wt: 397.475
InChI Key: BHQWZOVUCITPJP-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a methoxyphenyl group, a morpholino group, and a p-tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(morpholino-2-(p-tolyl)ethyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide
  • 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide
  • N-(2-morpholino-2-(p-tolyl)ethyl)-3-phenylpropanamide

Uniqueness

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-3-5-17(6-4-16)20(25-11-13-29-14-12-25)15-23-21(26)22(27)24-18-7-9-19(28-2)10-8-18/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQWZOVUCITPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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